molecular formula C24H24N2O5S B3553828 METHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE

METHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE

Cat. No.: B3553828
M. Wt: 452.5 g/mol
InChI Key: OCDSMYIIRTVLFD-UHFFFAOYSA-N
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Description

Methyl 2-{2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamido}benzoate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonamido group and an acetamido group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamido}benzoate typically involves the formation of amide bonds. One common method involves the coupling of methyl 2-[(2-aminophenyl)ethynyl]benzoate with 2-[(2-acetamidophenyl)ethynyl]benzoic acid in the presence of dichlorotriphenylphosphorane in chloroform. This reaction yields the target compound with a high efficiency of 95% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

Methyl 2-{2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(acetylamino)benzoate: This compound shares a similar benzoate ester structure but lacks the sulfonamide group.

    Methyl N-acetylanthranilate: Another related compound with an acetamido group attached to a benzoate ester.

Uniqueness

Methyl 2-{2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamido}benzoate is unique due to the presence of both the sulfonamide and acetamido groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-10-9-15-22(18(17)2)26(32(29,30)19-11-5-4-6-12-19)16-23(27)25-21-14-8-7-13-20(21)24(28)31-3/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDSMYIIRTVLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
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METHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE

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